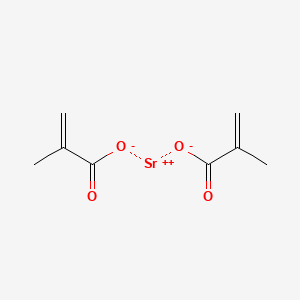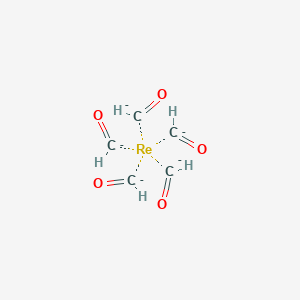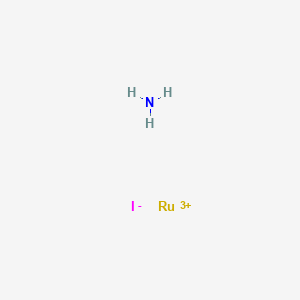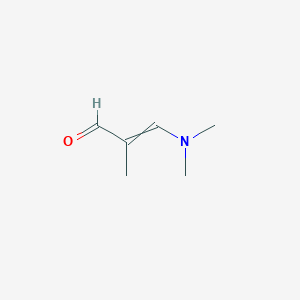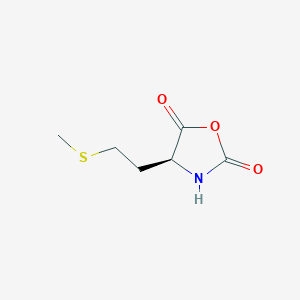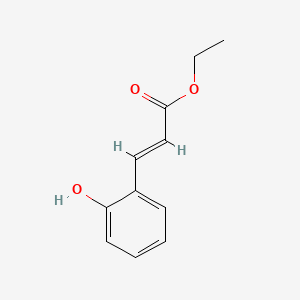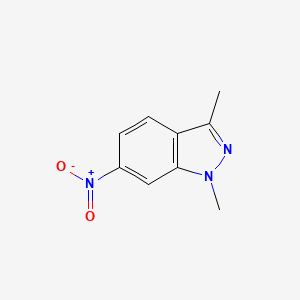
1,3-Dimethyl-6-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indazoles often involves strategies that enable the formation of the indazole core through various chemical reactions. A notable method for synthesizing substituted 2H-indazoles involves the use of 2-nitroarylaldehydes, primary amines, and alkynes co-catalyzed by copper(I) bromide and zinc(II) triflate, showcasing a broad substrate scope with high tolerance for different functional groups (Saikia et al., 2014). Another approach uses nitrosobenzenes as aminating agents for the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling under redox-neutral conditions, highlighting functional group tolerance and high efficiency (Wang & Li, 2016).
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by a planarity in the indazole ring system, which influences their chemical reactivity and physical properties. For example, in 3-chloro-1-methyl-5-nitro-1H-indazole, the molecule is essentially planar, facilitating specific intermolecular interactions and dimer formation via close contact between nitro-O and chlorine atoms (Kouakou et al., 2015).
Chemical Reactions and Properties
Indazoles participate in various chemical reactions, leveraging their nitrogen atoms for functional group modifications. The Davis-Beirut Reaction presents a robust method for constructing 2H-indazoles and their derivatives through N-N bond-forming heterocyclization under alkaline conditions, demonstrating the versatility of indazoles in synthesizing a wide array of heterocyclic compounds (Zhu et al., 2019).
Physical Properties Analysis
The physical properties of 1,3-Dimethyl-6-nitro-1H-indazole, such as melting points, solubility, and crystal structure, are significantly influenced by its molecular structure. The planarity of the indazole ring system and the nature of substituents like nitro groups play a critical role in determining these properties, although specific data for 1,3-Dimethyl-6-nitro-1H-indazole is scarce in the cited literature.
Chemical Properties Analysis
The chemical properties of indazoles, including their reactivity towards various chemical agents, are defined by the presence of electron-withdrawing or donating groups attached to the indazole core. The nitro group in 1,3-Dimethyl-6-nitro-1H-indazole is a key functional group that influences its chemical behavior, such as its reactivity in nucleophilic substitution reactions or its role in the formation of hydrogen bonds (Cottyn et al., 2008).
Aplicaciones Científicas De Investigación
Antibacterial, Antifungal, and Antiinflammatory Activities : Samadhiya et al. (2012) synthesized derivatives of 6-nitro-1H-indazole and evaluated their antibacterial, antifungal, antitubercular, and antiinflammatory activities. They found that these compounds showed acceptable results in in vitro and in vivo tests against selected microorganisms and in antiinflammatory activity tests on albino rats (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Activation of Soluble Guanylate Cyclase : Selwood et al. (2001) identified 1-benzyl-3-(3-dimethylaminopropyloxy)indazole as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This study emphasized the critical role of the indazole C-3 dimethylaminopropyloxy substituent for enzyme activity and highlighted the potential of indazole derivatives in modulating enzyme activity and inhibiting platelet aggregation (Selwood et al., 2001).
Heterocycle Synthesis via Davis-Beirut Reaction : Zhu, Haddadin, & Kurth (2019) discussed the synthesis of 2H-indazoles using the Davis-Beirut reaction. This method exploits the chemistries of nitroso intermediates for constructing indazole derivatives, highlighting the versatility of indazole compounds in chemical synthesis (Zhu, Haddadin, & Kurth, 2019).
Inhibition of Nitric Oxide Synthase : Moore et al. (1993) characterized 7-nitro indazole and related indazoles as inhibitors of nitric oxide synthase. They demonstrated these compounds' antinociceptive and cardiovascular effects, suggesting their potential in developing novel antinociceptive drugs (Moore, Wallace, Gaffen, Hart, & Babbedge, 1993).
Antileishmanial Activity : Abdelahi et al. (2021) synthesized 3-chloro-6-nitro-1H-indazole derivatives and evaluated their antileishmanial activity. They reported significant growth inhibition of Leishmania major and demonstrated these compounds' potential as antileishmanial candidates through molecular docking and dynamics simulations (Abdelahi et al., 2021).
Direcciones Futuras
Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research could focus on developing more efficient synthesis methods and exploring the potential biological activities of indazole derivatives.
Propiedades
IUPAC Name |
1,3-dimethyl-6-nitroindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTULKJFQZYUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-nitro-1H-indazole | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

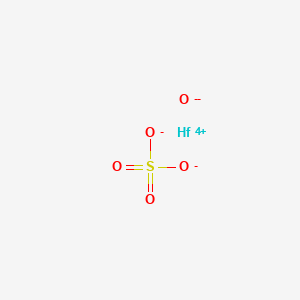
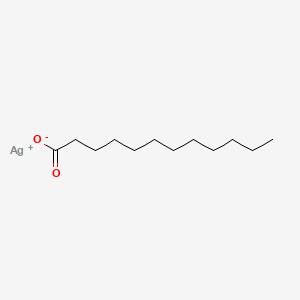
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

